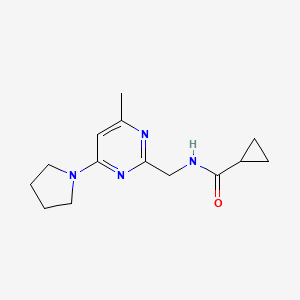
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also contributes to the three-dimensional structure of the compound.Applications De Recherche Scientifique
Discovery of Isotype-Selective Histone Deacetylase Inhibitors
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is part of a chemical class involved in the discovery and development of small molecule histone deacetylase (HDAC) inhibitors. These compounds, through selective inhibition of HDACs, have shown promise in blocking cancer cell proliferation, inducing histone acetylation, cell-cycle arrest, and apoptosis. Notably, such compounds demonstrate significant antitumor activity in vivo and are being explored in clinical trials as potential anticancer drugs (Zhou et al., 2008).
Synthesis and Evaluation of Anticancer and Anti-inflammatory Agents
Another application includes the synthesis of pyrazolopyrimidines derivatives, demonstrating potential as anticancer and anti-5-lipoxygenase agents. The design and synthesis of these derivatives emphasize their structure-activity relationship, contributing to the development of novel therapeutic agents targeting cancer and inflammation-related conditions (Rahmouni et al., 2016).
Development of Heterobifunctional Coupling Agents
Research into the synthesis of heterobifunctional coupling agents, which are crucial for the chemoselective conjugation of proteins and enzymes, also involves the use of this compound or related compounds. These agents facilitate the development of biochemical tools for research and therapeutic applications, providing a method to consistently produce high-purity compounds suitable for protein and enzyme conjugation (Reddy et al., 2005).
Investigation of Antianaphylactic Activities
Compounds within this chemical class have been synthesized and investigated for their antianaphylactic activities. This research contributes to the understanding of potential therapeutic applications for conditions characterized by severe allergic reactions, thereby expanding the scope of medicinal chemistry in the development of new therapeutic agents (Wagner et al., 1993).
Propriétés
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-13(18-6-2-3-7-18)17-12(16-10)9-15-14(19)11-4-5-11/h8,11H,2-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWBXURIGNMWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)
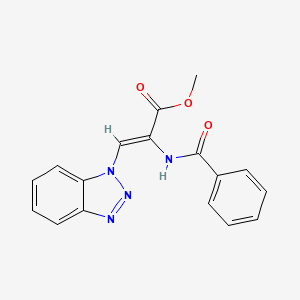
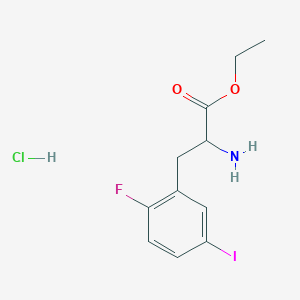
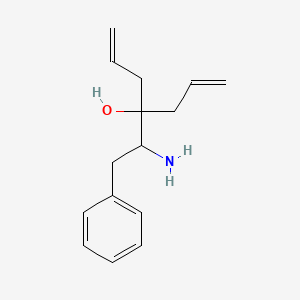
![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
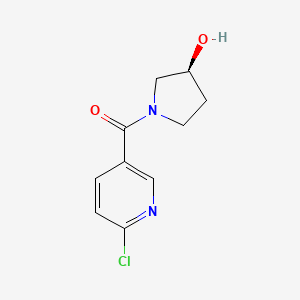
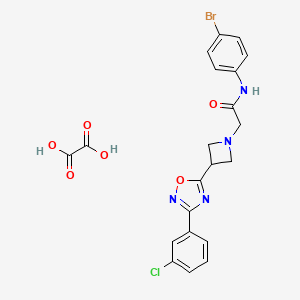
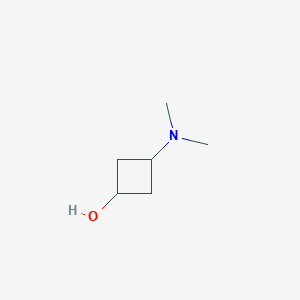

![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)
